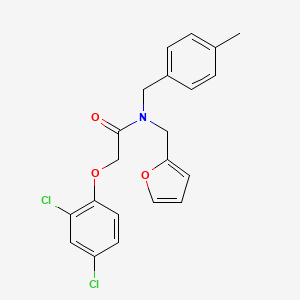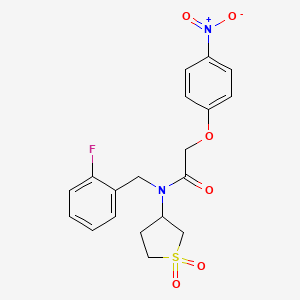
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: N-methyl (4-methyl-1,2,5-oxadiazol-3-yl)methanamine . Its CAS Number is 588730-16-9 , and it has a molecular weight of 127.15 g/mol . This compound is stored in liquid form at a temperature of -20°C .
Preparation Methods
Synthetic Routes:: The synthetic routes for N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide are not widely documented. it likely involves the condensation of appropriate precursors under specific reaction conditions. Further research is needed to elucidate the exact synthetic pathway.
Industrial Production:: Information on industrial-scale production methods for this compound is scarce. It may be synthesized in research laboratories or small-scale settings rather than large-scale industrial processes.
Chemical Reactions Analysis
Reactivity:: N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could lead to the formation of different functional groups.
- Reduction : Reduction reactions may modify the compound’s structure.
- Substitution : Substituting functional groups can alter its properties.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain unspecified due to limited data. Researchers would need to explore suitable reagents and optimize reaction parameters.
Major Products:: The major products resulting from these reactions depend on the specific reaction type. Further experimental studies are necessary to identify them conclusively.
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide’s applications span various scientific fields:
- Chemistry : It could serve as a building block for designing novel compounds.
- Biology : Researchers might explore its interactions with biological systems.
- Medicine : Investigations into potential pharmacological properties are warranted.
- Industry : Possible applications include use in coatings, polymers, and metalworking fluids .
Mechanism of Action
The precise mechanism by which N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed comparisons are lacking, researchers can explore similar compounds with related structures. One such compound is (4-methyl-1,2,5-oxadiazol-3-yl)methylamine (CAS Number: 1668-54-8 ), which serves as an intermediate in the synthesis of certain herbicides and has applications in paper coatings, polymer emulsions, and metalworking fluid preservation .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-7-18-11-6-4-5-10(8-11)13(17)14-12-9(2)15-19-16-12/h4-6,8H,3,7H2,1-2H3,(H,14,16,17) |
InChI Key |
PNIQJXNJCOCHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B11400428.png)


![N-(3-chloro-2-methylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400433.png)
![6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400445.png)
![10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11400447.png)
![1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B11400457.png)

![methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11400466.png)
![Diethyl [2-(4-chlorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11400476.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11400479.png)
![1-Methyl-4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazine](/img/structure/B11400502.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11400505.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11400506.png)
